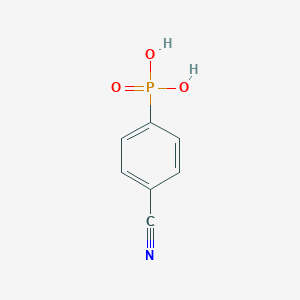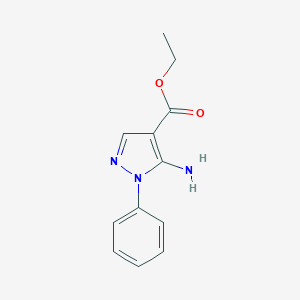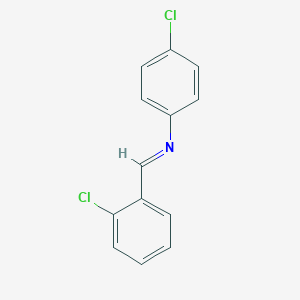![molecular formula C11H20 B103331 7-Butylbicyclo[4.1.0]heptane CAS No. 18645-10-8](/img/structure/B103331.png)
7-Butylbicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butylbicyclo[4.1.0]heptane, also known as Bicycloheptane or BCH, is a bicyclic organic compound that has been widely used in scientific research. Its unique chemical structure and properties make it an attractive option for various applications, including drug discovery, material science, and chemical synthesis.
Mecanismo De Acción
The mechanism of action of 7-Butylbicyclo[4.1.0]heptane is not fully understood. However, it has been suggested that the compound may interact with various biological targets, including enzymes and receptors. This interaction may lead to changes in biochemical and physiological processes, resulting in various effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Butylbicyclo[4.1.0]heptane may have various biochemical and physiological effects. For example, it has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, it has been shown to have analgesic properties and may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Butylbicyclo[4.1.0]heptane in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. Additionally, it has been shown to have various biological activities, making it an attractive option for drug discovery and other applications. However, one of the limitations of using BCH is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 7-Butylbicyclo[4.1.0]heptane in scientific research. One potential direction is the development of new synthetic methods for the compound and its derivatives. Additionally, further studies on the mechanism of action and biological activities of BCH may lead to the discovery of new therapeutic targets and applications. Finally, the use of BCH in material science and other areas may also lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 7-Butylbicyclo[4.1.0]heptane can be achieved through several methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of butadiene and cyclopentadiene. This reaction results in the formation of a bicyclic compound that can be further modified to form BCH.
Aplicaciones Científicas De Investigación
7-Butylbicyclo[4.1.0]heptane has been extensively used in scientific research due to its unique chemical and physical properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propiedades
Número CAS |
18645-10-8 |
|---|---|
Nombre del producto |
7-Butylbicyclo[4.1.0]heptane |
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
7-butylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H20/c1-2-3-6-9-10-7-4-5-8-11(9)10/h9-11H,2-8H2,1H3 |
Clave InChI |
QCHZLACVEUNVHD-UHFFFAOYSA-N |
SMILES |
CCCCC1C2C1CCCC2 |
SMILES canónico |
CCCCC1C2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





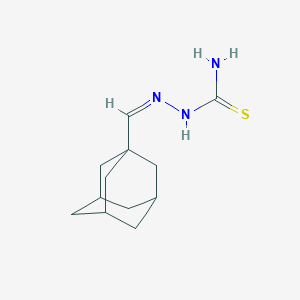
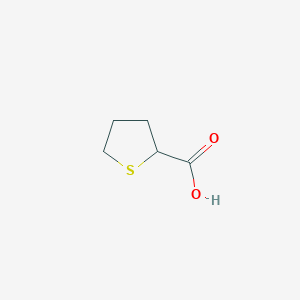
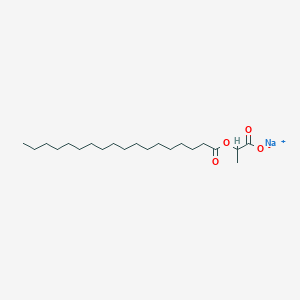
![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
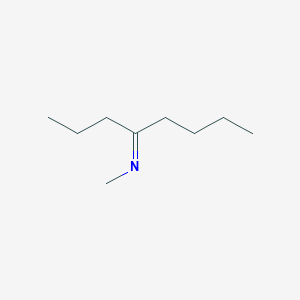
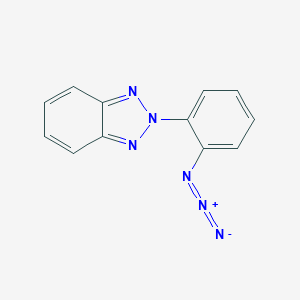
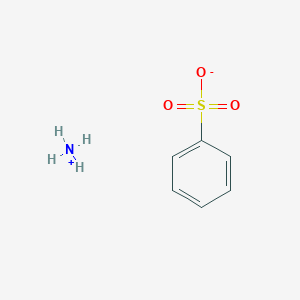
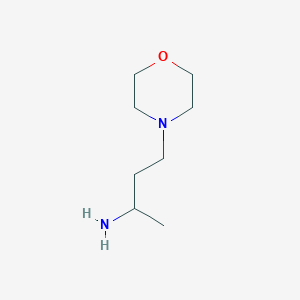
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
